Progesterone-d9 is a stable isotope-labeled (SIL) form of the endogenous steroid hormone progesterone, where nine hydrogen atoms have been replaced with deuterium. This isotopic substitution increases the molecular weight by nine daltons, making it readily distinguishable from its natural counterpart by mass spectrometry (MS). Its primary application is as an internal standard (IS) for the precise quantification of native progesterone in complex biological matrices such as plasma, serum, and saliva using isotope dilution methods with liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC/MS). Because it is chemically and physically almost identical to unlabeled progesterone, it serves as the benchmark for correcting analytical variability during sample preparation and analysis.
Using a non-isotopically labeled compound, such as a structurally similar steroid (e.g., medroxyprogesterone) or unlabeled progesterone itself, as an internal standard introduces significant risk of analytical error. Such substitutes do not perfectly co-elute or share identical ionization and extraction efficiencies with the target analyte, failing to accurately compensate for matrix effects and leading to poor accuracy and reproducibility. Stable isotope-labeled standards like Progesterone-d9 are considered the gold standard because their near-identical physicochemical properties ensure they track the analyte throughout the entire analytical process, which is a prerequisite for a rugged and reliable bioanalytical method. The use of Progesterone-d9 specifically avoids cross-reactivity and interference issues common with antibody-based immunoassays, which often cannot distinguish between structurally similar steroids.
In validated LC-MS/MS methods for quantifying progesterone in plasma, Progesterone-d9 serves as an ideal internal standard by exhibiting identical chromatographic behavior while providing a distinct mass-to-charge ratio (m/z). One method documented the precursor-to-product ion transition for unlabeled progesterone as m/z 315.20 → 109.10, while Progesterone-d9 was monitored at m/z 324.26 → 113.07. This +9 Da mass shift effectively eliminates isobaric interference from the native analyte and its natural isotopes. Furthermore, studies confirm that Progesterone-d9 and unlabeled progesterone have the same retention time (e.g., ~4.9 minutes under specific conditions), ensuring that matrix effects, such as ion suppression or enhancement, affect both compounds equally for reliable correction.
| Evidence Dimension | Mass-to-Charge Ratio (m/z) in MS/MS |
| Target Compound Data | m/z 324.26 → 113.07 |
| Comparator Or Baseline | Unlabeled Progesterone: m/z 315.20 → 109.10 |
| Quantified Difference | +9.06 Da mass shift in precursor ion |
| Conditions | LC-MS/MS with electrospray ionization (positive-ion mode) for quantification in rat or rabbit plasma. |
This distinct mass difference and identical retention time are fundamental requirements for an internal standard to provide accurate, reproducible quantification by correcting for analytical variability.
The procurement of a high-purity internal standard is critical, as any unlabeled progesterone (d0) impurity will artificially inflate the standard's signal, leading to an underestimation of the analyte's true concentration. Commercial Progesterone-d9 is available with specified high isotopic enrichment, such as ≥99% deuterated forms and ≤1% d0. This level of purity is essential for establishing a reliable standard curve and achieving accurate results, particularly at the lower limit of quantification (LLOQ). Low isotopic purity would compromise the integrity of the entire assay.
| Evidence Dimension | Isotopic Purity (d0 content) |
| Target Compound Data | ≤1% d0 (unlabeled form) |
| Comparator Or Baseline | A hypothetical lower-purity standard with >1% d0 content. |
| Quantified Difference | At least 99% of the material is deuterated, minimizing analytical bias. |
| Conditions | Specification from a technical datasheet for a Progesterone-d9 reference material. |
Selecting a standard with certified high isotopic purity is a primary procurement decision that directly prevents systematic error in quantitative results.
The use of Progesterone-d9 as an internal standard facilitates the development of highly precise and accurate analytical methods. In a validated LC-MS/MS assay for progesterone in rat plasma, the use of Progesterone-d9 resulted in intra- and inter-day precision with a relative standard deviation (RSD) of less than 6.7% across the entire concentration range. The accuracy was reported to be between 94.0% and 103.7% of the nominal concentration. Another study in rabbit plasma reported method repeatability of lower than 5.5%. This level of precision is superior to that achieved with immunoassays and demonstrates the robustness conferred by a stable isotope-labeled internal standard.
| Evidence Dimension | Inter-day Assay Precision (% RSD) |
| Target Compound Data | < 6.7% |
| Comparator Or Baseline | Typical acceptance criteria for bioanalytical method validation (e.g., <15% RSD). |
| Quantified Difference | Achieves precision more than 2x better than standard acceptance limits. |
| Conditions | Validated LC-MS/MS method for progesterone quantification in rat plasma. |
High precision and accuracy are non-negotiable for regulated studies (e.g., clinical trials, pharmacokinetics), making Progesterone-d9 a necessary component for compliant and reliable data generation.
For quantifying low physiological concentrations of progesterone in serum or plasma to assess ovarian function, monitor hormone replacement therapy, or evaluate pregnancy status. The high accuracy and precision afforded by using Progesterone-d9 as an internal standard are critical for clinical decision-making, where immunoassays may lack specificity.
In preclinical and clinical trials to determine the absorption, distribution, metabolism, and excretion (ADME) of progesterone-based drugs. Validated LC-MS/MS methods using Progesterone-d9 provide the required robustness and precision (<15% RSD) to meet regulatory guidelines for bioanalysis.
For monitoring progesterone levels in patients undergoing treatment for gynecological disorders or during pregnancy to ensure therapeutic targets are met. The use of Progesterone-d9 enables the development of sensitive and selective LC-MS/MS assays that can be reliably applied in a clinical setting.
For the quantitative analysis of progesterone residues in food products like milk and meat. Isotope dilution mass spectrometry with Progesterone-d9 provides a definitive and robust method for regulatory compliance testing in complex food matrices.